In-Depth Technical Guide to Pluracidomycin A: Chemical Structure and Stereochemistry
In-Depth Technical Guide to Pluracidomycin A: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pluracidomycin (B1678899) A is a naturally occurring carbapenem (B1253116) antibiotic produced by the bacterium Streptomyces pluracidomyceticus. As a member of the broader pluracidomycin family, it exhibits notable antibacterial activity. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Pluracidomycin A, supported by a compilation of key physicochemical and spectroscopic data. Detailed experimental protocols for its fermentation, isolation, and purification are also presented to aid in further research and development.
Chemical Structure and Stereochemistry
Pluracidomycin A is a carbapenem antibiotic distinguished by a sulfooxyethyl side chain at the C-6 position. Its systematic IUPAC name is (5R)-7-oxo-3-sulfo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. The core structure consists of a bicyclic system containing a β-lactam ring fused to a five-membered ring.
The stereochemistry of Pluracidomycin A has been determined through spectroscopic analysis and is crucial for its biological activity. The key stereocenters are at C-5, C-6, and C-1' of the sulfooxyethyl side chain. The absolute configuration has been established as 5R, 6S, and 1'S.
Below is a diagram illustrating the chemical structure of Pluracidomycin A, generated using the DOT language.
Caption: Chemical structure and key properties of Pluracidomycin A.
Physicochemical and Spectroscopic Data
The characterization of Pluracidomycin A has been accomplished through various analytical techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Physicochemical Properties of Pluracidomycin A
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C9H11NO10S2 |
| Molecular Weight | 357.3 g/mol |
| Optical Rotation ([α]D) | -135° (c=1, H2O) |
| UV λmax (H2O) | 298 nm (ε 6,800) |
Table 2: ¹H NMR Spectroscopic Data for Pluracidomycin A (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.45 | d | 6.4 | H-2' |
| 3.20 | dd | 7.0, 2.8 | H-4α |
| 3.65 | dd | 17.0, 9.8 | H-4β |
| 3.80 | dd | 2.8, 1.8 | H-6 |
| 4.25 | dd | 9.8, 2.8 | H-5 |
| 4.70 | dq | 8.0, 6.4 | H-1' |
Table 3: ¹³C NMR Spectroscopic Data for Pluracidomycin A (in D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 20.1 | C-2' |
| 45.9 | C-4 |
| 60.1 | C-6 |
| 65.8 | C-5 |
| 75.9 | C-1' |
| 125.1 | C-3 |
| 145.8 | C-2 |
| 168.9 | COOH |
| 177.8 | C-7 |
Experimental Protocols
The following sections provide a detailed methodology for the fermentation, isolation, and purification of Pluracidomycin A from Streptomyces pluracidomyceticus.
Fermentation
-
Inoculum Preparation: A loopful of Streptomyces pluracidomyceticus spores from a slant culture is inoculated into a 500 mL flask containing 100 mL of seed medium (e.g., glucose 1%, soluble starch 2%, yeast extract 0.5%, peptone 0.5%, CaCO₃ 0.1%, pH 7.0). The flask is incubated at 28°C for 48 hours on a rotary shaker.
-
Production Culture: The seed culture (5 mL) is transferred to a 2 L production flask containing 500 mL of production medium (e.g., soluble starch 4%, glucose 1%, soybean meal 2%, yeast extract 0.2%, NaCl 0.2%, K₂HPO₄ 0.05%, MgSO₄·7H₂O 0.05%, CaCO₃ 0.2%, pH 7.2).
-
Fermentation Conditions: The production flasks are incubated at 28°C for 96 hours on a rotary shaker.
The logical workflow for the fermentation process is depicted in the diagram below.
Caption: Workflow for the fermentation of Pluracidomycin A.
Isolation and Purification
-
Cell Removal: The fermentation broth is centrifuged to remove the mycelia. The supernatant containing Pluracidomycin A is collected.
-
Anion Exchange Chromatography: The supernatant is applied to a column of a strong anion exchange resin (e.g., Dowex 1-X2, Cl⁻ form). The column is washed with water, and Pluracidomycin A is eluted with a linear gradient of NaCl (0 to 1.0 M).
-
Adsorption Chromatography: The active fractions are pooled, desalted, and applied to a column of activated carbon. The column is washed with water, and the antibiotic is eluted with aqueous acetone.
-
Gel Filtration Chromatography: The eluate is concentrated and further purified by gel filtration chromatography on a Sephadex G-10 column using water as the eluent.
-
Lyophilization: The purified fractions are combined and lyophilized to yield Pluracidomycin A as a white powder.
The purification workflow is outlined in the following diagram.
Caption: Purification scheme for Pluracidomycin A.
Biological Activity
Pluracidomycin A is a potent inhibitor of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs). While a detailed analysis of its biological activity is beyond the scope of this guide, it is important to note that its antibacterial spectrum and potency are directly related to its specific chemical structure and stereochemistry. No specific signaling pathways in mammalian cells have been identified as direct targets of Pluracidomycin A. Its primary mechanism of action is confined to bacterial targets.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and methods for obtaining Pluracidomycin A. The tabulated physicochemical and spectroscopic data, along with the experimental protocols, offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. The unique structural features of Pluracidomycin A, particularly its stereochemical configuration, are critical determinants of its biological function and serve as a foundation for the design and synthesis of novel carbapenem antibiotics.
